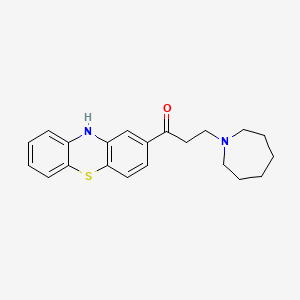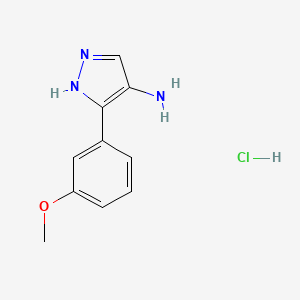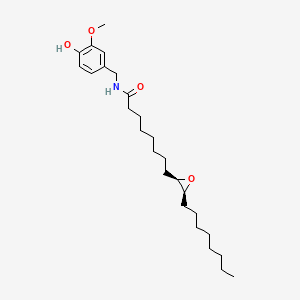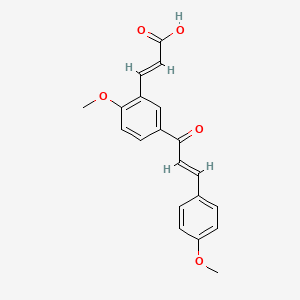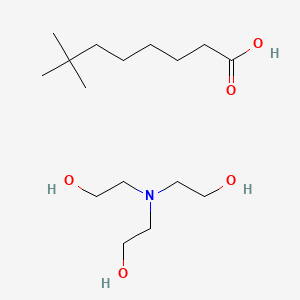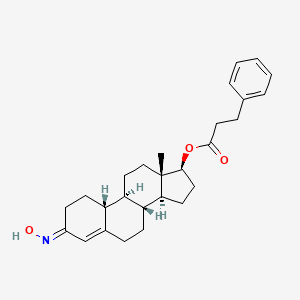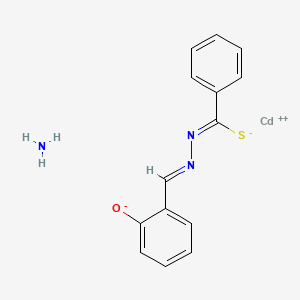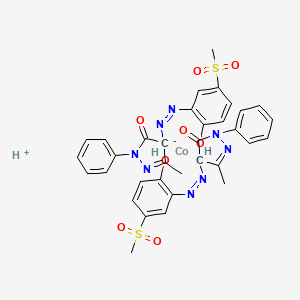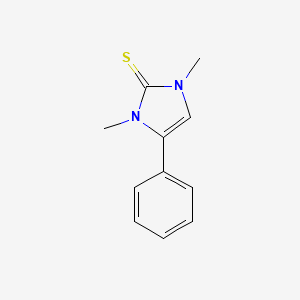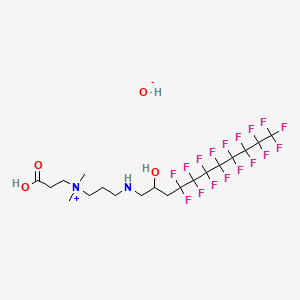
1-Piperazinepropanamide, N-(4-(1-methylethylthio)phenyl)-4-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanamide, N-(4-(1-methylethylthio)phenyl)-4-(2-pyridinyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanamide, N-(4-(1-methylethylthio)phenyl)-4-(2-pyridinyl)- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the propanamide group, and the attachment of the phenyl and pyridinyl groups. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinepropanamide, N-(4-(1-methylethylthio)phenyl)-4-(2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of sulfide to sulfoxide or sulfone.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions on the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfide group may yield sulfoxides or sulfones, while nucleophilic substitution may introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanamide, N-(4-(1-methylethylthio)phenyl)-4-(2-pyridinyl)- would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Piperazinepropanamide, N-(4-(1-methylethylthio)phenyl)-4-(2-pyridinyl)- include other piperazine derivatives with different substituents on the phenyl and pyridinyl rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other piperazine derivatives.
Properties
CAS No. |
104373-77-5 |
|---|---|
Molecular Formula |
C21H28N4OS |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(4-propan-2-ylsulfanylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C21H28N4OS/c1-17(2)27-19-8-6-18(7-9-19)23-21(26)10-12-24-13-15-25(16-14-24)20-5-3-4-11-22-20/h3-9,11,17H,10,12-16H2,1-2H3,(H,23,26) |
InChI Key |
NLRDBSFWXSZYJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


